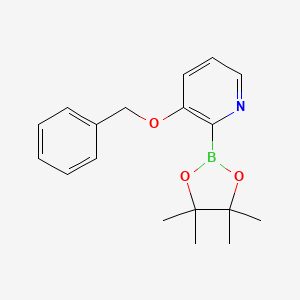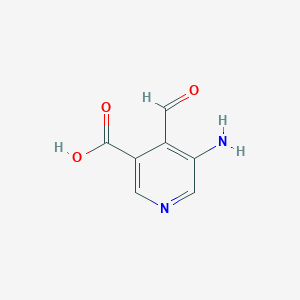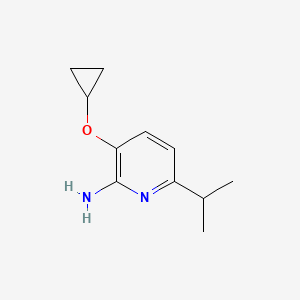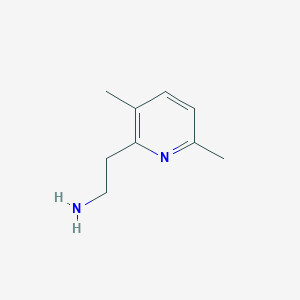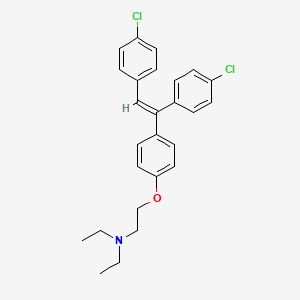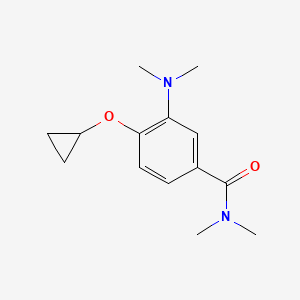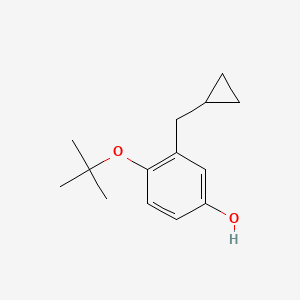
2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)benzoic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may require strong nucleophiles and specific catalysts to overcome the resistance of the trifluoromethyl group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to modulate biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of 2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity. The hydroxyl and amide groups can participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
2-Hydroxy-5-(trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl and hydroxyl groups.
3-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide: A structural isomer with the hydroxyl group in a different position.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Lacks the hydroxyl group but contains the trifluoromethyl and dimethylamide groups.
Uniqueness: 2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.
属性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC 名称 |
2-hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)9(16)7-5-6(10(11,12)13)3-4-8(7)15/h3-5,15H,1-2H3 |
InChI 键 |
GXVZDQPBKXWAQW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


